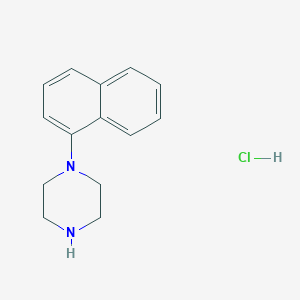

1-(1-ナフチル)ピペラジン塩酸塩

概要

説明

科学的研究の応用

1-(1-Naphthyl)piperazine hydrochloride has several scientific research applications:

Chemistry: It is used as a ligand in the study of serotonin receptors and their interactions.

Biology: The compound is employed in research involving neurotransmitter systems, particularly serotonin pathways.

Medicine: It serves as a tool in pharmacological studies to understand the effects of serotonin receptor modulation.

作用機序

1-(1-ナフチル)ピペラジン塩酸塩の作用機序は、セロトニン受容体との相互作用を含みます。 これは、5-HT1A、5-HT1B、5-HT1D、5-HT1E、および5-HT1F受容体で部分アゴニストとして作用し、一方、5-HT2A、5-HT2B、および5-HT2C受容体を拮抗します . この二重の活性がセロトニンシグナル伝達経路を調節し、さまざまな生理学的および神経学的プロセスに影響を与えます。

生化学分析

Biochemical Properties

1-(1-Naphthyl)piperazine hydrochloride interacts with various biomolecules, including enzymes and proteins. It has a high affinity for serotonin, LSD (lysergic acid diethylamide), and spiperone binding sites in rat brain cortex . It acts as an agonist for the 5-HT1A receptor and an antagonist for the 5-HT2A receptor .

Cellular Effects

1-(1-Naphthyl)piperazine hydrochloride has been shown to have significant effects on various types of cells and cellular processes. It can induce cell apoptosis . It also has the ability to regulate the expressions of related genes, which are associated with UV-induced immunosuppression .

Molecular Mechanism

The molecular mechanism of action of 1-(1-Naphthyl)piperazine hydrochloride involves its interaction with the 5-HT1A and 5-HT2A receptors . As an agonist for the 5-HT1A receptor, it promotes the activity of this receptor. As an antagonist for the 5-HT2A receptor, it inhibits the activity of this receptor .

Temporal Effects in Laboratory Settings

It has been shown to suppress melanoma cells MNT-1 by inducing the cell cycle arrest at S-phase, cell apoptosis, and ROS generation .

Dosage Effects in Animal Models

In animal models, 1-(1-Naphthyl)piperazine hydrochloride has been shown to promote the DNA repair induced by UV radiation through the mechanism involving nucleotide excision repair (NER), which prevents the immune suppression and interferes with photocarcinogenesis in UVB exposed C57BL/6 mice .

Metabolic Pathways

Given its interaction with the 5-HT1A and 5-HT2A receptors, it is likely involved in serotonin-related metabolic pathways .

Transport and Distribution

Given its solubility in water , it is likely to be transported and distributed via aqueous channels within the body.

Subcellular Localization

Given its interaction with the 5-HT1A and 5-HT2A receptors, it is likely to be localized in areas of the cell where these receptors are present .

準備方法

1-(1-ナフチル)ピペラジン塩酸塩の調製には、1-(1-ナフチル)ピペラジンの合成とその塩酸塩への変換が含まれます。合成経路は通常、炭酸カリウムなどの塩基の存在下での1-ブロモナフタレンとピペラジンの反応を含みます。 得られた1-(1-ナフチル)ピペラジンは、次に塩酸で処理して塩酸塩を形成します .

この化合物の工業的製造方法は広く文書化されていませんが、一般的なアプローチは、大規模生産向けに最適化された同様の合成経路を含みます。

化学反応の分析

1-(1-ナフチル)ピペラジン塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用して酸化できます。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

置換: 求核置換反応は、特にピペラジン窒素原子で、ハロアルカンなどの試薬を使用して起こります。

これらの反応から生成される主要な生成物は、使用される特定の試薬や条件によって異なります。 例えば、酸化はナフトキノン誘導体を生成する可能性があり、置換反応はさまざまなN-アルキル化ピペラジン誘導体を生成する可能性があります .

科学研究への応用

1-(1-ナフチル)ピペラジン塩酸塩は、いくつかの科学研究に用いられています。

化学: セロトニン受容体とその相互作用の研究におけるリガンドとして使用されます。

生物学: この化合物は、神経伝達物質系、特にセロトニン経路に関する研究に使用されています。

医学: セロトニン受容体モジュレーションの影響を理解するための薬理学的調査のツールとして役立ちます。

類似化合物との比較

1-(1-ナフチル)ピペラジン塩酸塩は、次のような他のフェニルピペラジン誘導体と類似しています。

1-(2-メトキシフェニル)ピペラジン (MeOPP): 同様の受容体結合特性を持つ別のセロトニン作動性リガンド。

1-(3-クロロフェニル)ピペラジン (mCPP): セロトニン受容体に関する研究で、その精神活性効果や用途で知られています。

1-(4-メトキシフェニル)ピペラジン (pMPP): セロトニン受容体相互作用と薬理学の研究に使用されます。

1-(1-ナフチル)ピペラジン塩酸塩の独自性は、さまざまなセロトニン受容体サブタイプに対する特定の結合親和性と、二重のアゴニスト/アンタゴニスト活性にあります .

生物活性

1-(1-Naphthyl)piperazine hydrochloride, also known as 1-NP, is a chemical compound with the molecular formula and a molecular weight of 248.75 g/mol. This compound has garnered attention in various fields of research, particularly in pharmacology and microbiology, due to its interactions with serotonin receptors and potential applications as a chemosensitizer in overcoming antimicrobial resistance.

1-NP functions primarily as a serotonergic ligand , exhibiting mixed agonist/antagonist properties across several serotonin receptor subtypes, particularly 5-HT1A and 5-HT2A. It binds non-selectively to multiple serotonin receptors, influencing various physiological processes such as mood regulation, cognition, and anxiety response. The compound has shown high binding affinity in vitro, with IC50 values of 6 nM for 5-HT1 and 1 nM for 5-HT2 receptors in rat cortical membranes .

Cellular Effects

In laboratory studies, 1-NP has demonstrated significant effects on cellular processes:

- Induction of Apoptosis : The compound can induce apoptosis in various cell lines, including melanoma cells (MNT-1), through mechanisms involving cell cycle arrest and reactive oxygen species (ROS) generation.

- DNA Repair Promotion : In animal models, it has been shown to enhance DNA repair mechanisms following UV radiation exposure, indicating potential applications in photoprotection.

Antimicrobial Properties

Research has identified 1-NP as a promising chemosensitizer that can reverse multi-drug resistance (MDR) in various bacterial strains. It inhibits efflux pumps such as AcrAB-TolC, which are crucial for bacterial drug resistance. For instance:

- Efficacy Against MDR Bacteria : Studies have reported that 1-NP effectively restores susceptibility to antibiotics in strains like Acinetobacter baumannii and Staphylococcus aureus, suggesting its utility in combination therapies .

- Mechanism of Action : The compound destabilizes bacterial membranes and interferes with normal substrate movement through efflux pumps, thus enhancing the effectiveness of concurrent antibiotic treatments .

Study on Serotonin Receptor Interaction

A study investigating the effects of 1-NP on serotonin receptors revealed that blocking the 5-HT2 receptor did not alter pain relief induced by serotonin administration. This indicates complex interactions within serotonin pathways that warrant further exploration.

Chemosensitization in MDR Bacteria

In a detailed examination of its antimicrobial properties, researchers found that 1-NP significantly reduced the minimum inhibitory concentration (MIC) required for various antibiotics when used alongside the compound. This was particularly evident in strains resistant to common treatments like fluoroquinolones and tetracyclines .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 248.75 g/mol |

| IC50 for 5-HT1 Receptor | 6 nM |

| IC50 for 5-HT2 Receptor | 1 nM |

| Affinity for h5-HT6 Receptor | Ki = 120 nM |

| Effects on Melanoma Cells | Induces apoptosis |

| Role in DNA Repair | Enhances repair post-UV exposure |

| Antimicrobial Efficacy | Reverses MDR in multiple bacteria |

特性

IUPAC Name |

1-naphthalen-1-ylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2.ClH/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-8-15-9-11-16;/h1-7,15H,8-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVYPNZFOCZLEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30908803 | |

| Record name | 1-(Naphthalen-1-yl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500416 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

104113-71-5 | |

| Record name | 1-(Naphthalen-1-yl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 104113-71-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The research indicates that blocking the 5-HT2 receptor with 1-(1-Naphthyl)piperazine hydrochloride did not alter the pain-relieving effect produced by intrathecal serotonin administration. [] This suggests that the 5-HT2 receptor subtype is likely not a primary mediator of serotonin-induced antinociception in the spinal cord, at least within the parameters of this study. The findings highlight the complex interplay of different serotonin receptor subtypes in modulating pain perception. Further research could explore potential indirect interactions or the role of 5-HT2 receptors in other pain pathways.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。